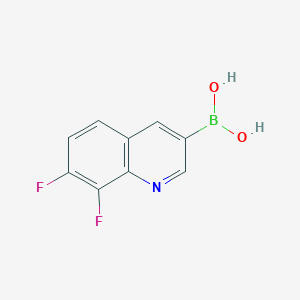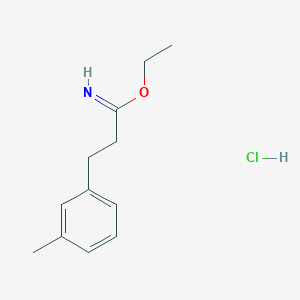
Ethyl 3-(m-tolyl)propanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(m-tolyl)propanimidate hydrochloride is an organic compound with the molecular formula C12H18ClNO. It is a hydrochloride salt of ethyl 3-(m-tolyl)propanimidate, which is used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(m-tolyl)propanimidate hydrochloride typically involves the reaction of m-tolylacetonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(m-tolyl)propanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates or other derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(m-tolyl)propanimidate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(m-tolyl)propanimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The imidate group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-(m-tolyl)propanimidate hydrochloride can be compared with other similar compounds such as ethyl 3-(p-tolyl)propanimidate hydrochloride and ethyl 3-(o-tolyl)propanimidate hydrochloride. These compounds have similar structures but differ in the position of the methyl group on the aromatic ring. The unique position of the methyl group in this compound can influence its reactivity and applications, making it distinct from its isomers.
List of Similar Compounds
- Ethyl 3-(p-tolyl)propanimidate hydrochloride
- Ethyl 3-(o-tolyl)propanimidate hydrochloride
- Ethyl 3-(m-tolyl)propanoate hydrochloride
These compounds share similar chemical properties but may have different reactivity and applications based on their structural differences.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
ethyl 3-(3-methylphenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
Clave InChI |
GKDRDHOKRSYTAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CCC1=CC=CC(=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

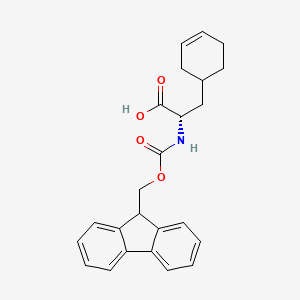

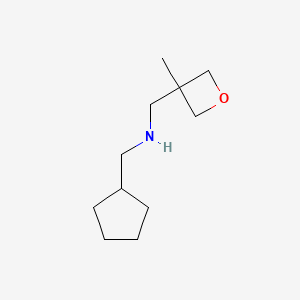

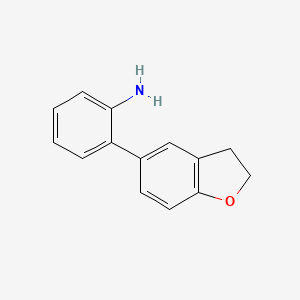


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

